Cas no 126576-99-6 ((2R)-2-(dimethylamino)-3-hydroxypropanoic acid)

(2R)-2-(Dimethylamino)-3-hydroxypropanoic acid is a chiral amino acid derivative characterized by its stereospecific (R)-configuration at the α-carbon. This compound features a dimethylamino group and a hydroxyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties enable its use in the preparation of biologically active molecules, including peptidomimetics and chiral catalysts. The hydroxyl group enhances solubility in polar solvents, while the dimethylamino group contributes to its utility in asymmetric synthesis. High enantiomeric purity and well-defined stereochemistry ensure consistent performance in research and industrial processes. Suitable for controlled reactions, it is often employed in the development of specialty chemicals and drug candidates.
(2R)-2-(dimethylamino)-3-hydroxypropanoic acid structure
126576-99-6 structure
Product Name:(2R)-2-(dimethylamino)-3-hydroxypropanoic acid
CAS No:126576-99-6
MF:C5H11NO3
MW:133.145741701126
MDL:MFCD30589039
CID:103395
PubChem ID:45087567
Update Time:2025-06-09

(2R)-2-(dimethylamino)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-Serine, N,N-dimethyl-
    • D-Serine, N,N-dimethyl- (9CI)
    • (2R)-2-(dimethylamino)-3-hydroxypropanoic acid
    • F97721
    • SCHEMBL331728
    • 126576-99-6
    • EN300-26980671
    • MDL: MFCD30589039
    • Inchi: 1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
    • InChI Key: UHOZUUWRLMQQBZ-SCSAIBSYSA-N
    • SMILES: OC[C@H](C(=O)O)N(C)C

Computed Properties

  • Exact Mass: 133.07393
  • Monoisotopic Mass: 133.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • PSA: 60.77

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(2R)-2-(dimethylamino)-3-hydroxypropanoic acid Related Literature

Additional information on (2R)-2-(dimethylamino)-3-hydroxypropanoic acid

Introduction to (2R)-2-(dimethylamino)-3-hydroxypropanoic Acid (CAS No. 126576-99-6)

(2R)-2-(dimethylamino)-3-hydroxypropanoic acid, identified by its CAS number 126576-99-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research. The presence of both an amine and a hydroxyl group in its molecular structure makes it a versatile intermediate for synthesizing various pharmacologically active molecules.

The compound belongs to the class of alpha-amino acids, although it is not naturally occurring. Its stereochemistry, specifically the (2R) configuration, is crucial for its biological activity. The (R) configuration at the second carbon atom imparts specific interactions with biological targets, making it a valuable building block in the synthesis of chiral drugs. The dimethylamino side chain enhances its solubility and reactivity, facilitating its use in various chemical transformations.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of enantiomerically pure compounds. (2R)-2-(dimethylamino)-3-hydroxypropanoic acid has been explored as a key intermediate in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV and cancer. Its ability to mimic natural amino acids allows for the design of molecules that can selectively inhibit target enzymes without affecting other biological pathways.

One of the most promising applications of this compound is in the field of antiviral research. The structural features of (2R)-2-(dimethylamino)-3-hydroxypropanoic acid make it an excellent candidate for developing new antiviral drugs. For instance, studies have shown that derivatives of this compound can interfere with viral protease activity, thereby preventing viral replication. This has significant implications for the treatment of viruses that rely on proteases for their life cycle, such as HIV and hepatitis C.

The compound's utility extends beyond antiviral applications. It has also been investigated for its potential role in treating neurodegenerative diseases. The ability of (2R)-2-(dimethylamino)-3-hydroxypropanoic acid to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for developing drugs that can address conditions such as Alzheimer's disease and Parkinson's disease. Research is ongoing to explore how modifications to its structure can enhance its efficacy and selectivity for neurological targets.

Another area where this compound has shown promise is in the development of antibiotics. The structural similarity to natural amino acids allows it to serve as a precursor for synthesizing novel antibiotics that can combat resistant bacterial strains. By incorporating (2R)-2-(dimethylamino)-3-hydroxypropanoic acid into drug molecules, researchers aim to create antibiotics that are more effective against multidrug-resistant bacteria while minimizing side effects.

The synthesis of (2R)-2-(dimethylamino)-3-hydroxypropanoic acid is another area of active research. Chemists have developed various synthetic routes to produce this compound with high enantiomeric purity. One common method involves asymmetric hydrogenation of a prochiral ketone precursor using a chiral catalyst. This approach allows for the efficient production of the (R) enantiomer, which is essential for biological activity.

In conclusion, (2R)-2-(dimethylamino)-3-hydroxypropanoic acid (CAS No. 126576-99-6) is a versatile and valuable compound with numerous potential applications in pharmaceuticals and biochemical research. Its unique structural features and stereochemistry make it an excellent intermediate for synthesizing chiral drugs used in treating various diseases, including antivirals, neurodegenerative disorders, and bacterial infections. As research continues to uncover new ways to utilize this compound, its importance in drug development is likely to grow even further.

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